molecular formula C17H20N4O3 B5461824 3-{[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

3-{[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B5461824
M. Wt: 328.4 g/mol
InChI Key: WBTSGPDQXNVLHA-UHFFFAOYSA-N
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Description

3-{[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure with a piperazine ring substituted with a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This core can be synthesized through Diels-Alder reactions involving cyclopentadiene and maleic anhydride. The resulting adduct is then subjected to various functional group transformations to introduce the piperazine and pyrimidinyl moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring detailed process optimization and quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, while the piperazine and pyrimidinyl groups can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}-2-PYRAZINECARBOXYLIC ACID: Similar structure but with a pyrazine ring instead of a bicyclic core.

    3-(2-AMINO-4-PYRIMIDINYL)ALANINE: Contains a pyrimidinyl group but lacks the bicyclic structure.

Uniqueness

The uniqueness of 3-{[4-(2-PYRIMIDINYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID lies in its bicyclic core, which provides rigidity and specific spatial orientation, enhancing its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-15(13-11-2-3-12(10-11)14(13)16(23)24)20-6-8-21(9-7-20)17-18-4-1-5-19-17/h1-5,11-14H,6-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTSGPDQXNVLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3C4CC(C3C(=O)O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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